molecular formula C19H30N4O5S B555729 h-Arg(pbf)-oh CAS No. 200115-86-2

h-Arg(pbf)-oh

Cat. No.: B555729
CAS No.: 200115-86-2
M. Wt: 426.5 g/mol
InChI Key: GVIXTVCDNCXXSH-AWEZNQCLSA-N
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Description

The compound h-Arg(pbf)-oh is a derivative of the amino acid arginine, where the arginine is protected by a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions involving the guanidino group of arginine. The compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of h-Arg(pbf)-oh typically involves the protection of the arginine molecule with the Pbf group. The process begins with the activation of the Pbf group, followed by its attachment to the arginine molecule. The reaction is usually carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), and a solvent like dichloromethane (DCM). The reaction conditions are carefully controlled to ensure the selective protection of the guanidino group.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The primary reaction involving h-Arg(pbf)-oh is the removal of the Pbf protecting group. This is typically achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIPS).

    Coupling Reactions: this compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: TFA, water, TIPS

    Coupling: DIC, HOBt, DIPEA, DCM

Major Products:

    Deprotection: The major product is free arginine after the removal of the Pbf group.

    Coupling: The major products are longer peptide chains with arginine incorporated at specific positions.

Scientific Research Applications

Chemistry: h-Arg(pbf)-oh is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an ideal choice for SPPS.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Peptides containing arginine residues are used in the development of therapeutic agents, including antimicrobial peptides and enzyme inhibitors.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of h-Arg(pbf)-oh primarily involves its role as a protected form of arginine in peptide synthesis. The Pbf group protects the guanidino group of arginine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free arginine can participate in various biochemical reactions, including hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of peptides and proteins.

Comparison with Similar Compounds

    h-Arg(tos)-oh: Arginine protected with a tosyl group.

    h-Arg(mtr)-oh: Arginine protected with a methoxytrimethylbenzene sulfonyl group.

    h-Arg(pmc)-oh: Arginine protected with a pentamethylchroman sulfonyl group.

Comparison:

    h-Arg(pbf)-oh: is unique due to the stability of the Pbf group and its ease of removal under mild conditions. This makes it particularly suitable for SPPS.

    h-Arg(tos)-oh: and are also used in peptide synthesis but may require harsher conditions for deprotection.

    h-Arg(pmc)-oh: offers similar stability to this compound but may have different solubility properties.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIXTVCDNCXXSH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428601
Record name h-arg(pbf)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200115-86-2
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200115-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name h-arg(pbf)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of H-Arg(pbf)-OH in peptide synthesis, specifically related to the provided research papers?

A1: this compound, which represents Nα-Fmoc-Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine, is a protected form of the amino acid Arginine. In the context of the provided research, it serves as a crucial building block in the solid-phase peptide synthesis of Leuprorelin [, ]. The "pbf" group acts as a protecting group for the reactive side chain of Arginine, preventing unwanted side reactions during synthesis.

Q2: How is this compound utilized in the synthesis of the hexapeptide described in the second research paper?

A2: The second paper details the synthesis of a hexapeptide, where this compound plays a crucial role in the initial steps []. First, it reacts with Fmoc-Arg(pbf)-OSU to form Fmoc-Arg(pbf)-Arg(pbf)-OH. This dipeptide is then used to generate Fmoc-Arg(pbf)-Arg(pbf)-NH-resin, which serves as the starting point for the stepwise elongation of the peptide chain on a solid support.

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